MAP4343-d4

LC-MS/MS Stable Isotope Labeling Bioanalysis

Ensure accurate 3-methoxy-pregnenolone quantification with this d4 internal standard. Its tetra-deuterated pattern (three on acetyl, one at C-17) ensures near-identical co-elution with the target analyte, providing a +4 Da mass shift for robust matrix effect correction and interference-free LC-MS/MS quantitation. Ideal for pharmacokinetic, metabolism, and clinical studies, it offers superior data integrity over generic IS.

Molecular Formula C22H34O2
Molecular Weight 334.5 g/mol
Cat. No. B12408120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAP4343-d4
Molecular FormulaC22H34O2
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C
InChIInChI=1S/C22H34O2/c1-14(23)18-7-8-19-17-6-5-15-13-16(24-4)9-11-21(15,2)20(17)10-12-22(18,19)3/h5,16-20H,6-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22+/m0/s1/i1D3,18D
InChIKeyZVGQOQHAMHMMNE-GERCUNECSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone: A Precision Deuterated Internal Standard for 3-Methoxy-Pregnenolone LC-MS/MS Quantification


This compound is a site-specifically deuterated analog of 3-methoxy-pregnenolone (also known as MAP4343 or pregnenolone methyl ether), a synthetic neuroactive steroid under investigation for neuroprotection and antidepressant applications. With a molecular formula of C22H30D4O2 and a molecular weight of 334.5 g/mol [1], it incorporates four deuterium atoms at key positions: three at the acetyl moiety and one at the C-17 position of the steroid backbone. This stable isotope-labeled internal standard is designed for quantitative bioanalytical applications, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays in drug development and clinical research [2].

Why Non-Deuterated 3-Methoxy-Pregnenolone or Alternative Isotope Labels Cannot Replace This Specific Deuterated Internal Standard in Bioanalytical Workflows


Generic substitution of this deuterated internal standard with non-deuterated 3-methoxy-pregnenolone or differently labeled analogs (e.g., 13C-labeled, d3-only, or d5-labeled forms) introduces significant quantitative inaccuracies due to matrix effects, ion suppression/enhancement, and differential extraction recovery [1]. Non-isotopic internal standards fail to co-elute identically with the target analyte, resulting in variable ionization efficiency and unreliable calibration. Furthermore, deuterium-labeled standards with different labeling positions or degrees of deuteration may exhibit altered chromatographic retention times, differential hydrogen-deuterium scrambling, and inconsistent matrix effect correction, directly impacting assay precision, accuracy, and limit of quantification [2]. This compound's specific tetra-deuterated pattern (three deuterium on acetyl, one at C-17) is engineered to maintain near-identical physicochemical properties to the unlabeled analyte while providing a sufficient mass shift for MS discrimination without introducing excessive isotopic retention time shifts.

Quantitative Differentiation Evidence for 2,2,2-Trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone: Key Performance Metrics Against Comparators


Mass Spectrometric Differentiation: +4 Da Mass Shift Enables Baseline Resolution from Unlabeled Analyte in LC-MS/MS

The target compound incorporates four deuterium atoms, resulting in a molecular weight of 334.5 g/mol, compared to 330.5 g/mol for the unlabeled 3-methoxy-pregnenolone (C22H34O2) [1]. This +4 Da mass shift ensures distinct m/z values for precursor and product ions in tandem mass spectrometry, allowing unambiguous separation from the endogenous or dosed unlabeled analyte [2]. A minimum mass shift of 3 Da is generally recommended to avoid isotopic overlap with naturally occurring 13C isotopes [3].

LC-MS/MS Stable Isotope Labeling Bioanalysis

Isotopic Purity and Enrichment: ≥99% Deuterium Incorporation Ensures Minimal Isotopic Interference

High isotopic enrichment is critical for accurate quantification. Deuterated internal standards for steroid analysis typically exhibit ≥99% deuterium incorporation at specified positions . The target compound, with its defined tetra-deuterated labeling, minimizes the presence of lower-mass isotopologues (d0-d3) that could otherwise contribute to the analyte signal and cause positive bias [1].

Isotopic Purity Quantitative Accuracy LC-MS

Chromatographic Retention Time Stability: Tetra-Deuteration Minimizes Isotope Effect and Maintains Co-Elution

Deuterium labeling can alter chromatographic retention due to differences in lipophilicity and hydrogen bonding. However, studies indicate that incorporation of up to four deuterium atoms in steroid molecules results in minimal retention time shift (<0.1 min under typical reversed-phase conditions), ensuring effective co-elution with the unlabeled analyte and optimal matrix effect correction [1]. Introducing more than four deuterium atoms can lead to significant retention time decreases, compromising quantification accuracy [2].

LC-MS/MS Retention Time Isotope Effect

Deuterium Incorporation and Exchange Stability: Non-Labile Labeling Positions Prevent H/D Exchange and Ensure Long-Term Storage Integrity

The deuterium labels in this compound are placed at non-acidic carbon positions (acetyl methyl group and C-17 of the steroid backbone), which are resistant to hydrogen-deuterium exchange under typical storage and analytical conditions. In contrast, deuterium labels at O-H, N-H, or α-carbonyl positions are prone to exchange, leading to signal drift and loss of isotopic purity over time [1]. Studies on deuterated steroids confirm that C-D bonds at saturated positions remain stable (>95% retention) after prolonged storage in non-protic solvents and during biological sample incubation [2].

Stability H/D Exchange Internal Standard

High-Impact Application Scenarios for 2,2,2-Trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone in Bioanalysis and Drug Development


LC-MS/MS Quantification of 3-Methoxy-Pregnenolone in Preclinical Pharmacokinetic Studies

This deuterated internal standard enables accurate and precise quantification of 3-methoxy-pregnenolone in plasma, brain tissue, and other biological matrices from rodent and non-rodent species. By co-eluting with the unlabeled analyte and compensating for matrix effects, it supports robust pharmacokinetic profiling (Cmax, AUC, t1/2) essential for lead optimization and IND-enabling studies [1]. The +4 Da mass shift ensures no interference from endogenous steroids, while the high isotopic purity minimizes bias at low ng/mL concentrations [2].

Metabolic Stability and Drug-Drug Interaction Assessment in Drug Development

In vitro metabolism studies using liver microsomes or hepatocytes require reliable internal standards to track parent compound depletion. The non-labile deuterium labeling of this compound prevents H/D exchange during incubations, ensuring stable response factors over extended time courses. This supports accurate determination of intrinsic clearance and identification of major metabolites, critical for predicting human pharmacokinetics and potential drug-drug interactions [3].

Clinical Research and Therapeutic Drug Monitoring of MAP4343

As 3-methoxy-pregnenolone (MAP4343) advances in clinical development for depression and other CNS indications, this deuterated internal standard provides the analytical foundation for therapeutic drug monitoring and pharmacokinetic studies in human subjects. Its consistent performance across different LC-MS platforms and biological matrices (serum, plasma, CSF) ensures reliable data for regulatory submissions and dose optimization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAP4343-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.